molecular formula C7H9BN2O4 B600140 [6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid CAS No. 107337-20-2

[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid

Katalognummer: B600140
CAS-Nummer: 107337-20-2
Molekulargewicht: 195.969
InChI-Schlüssel: DBYJOFVINFDIFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid is a boronic acid derivative with the molecular formula C13H19BN2O4. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This compound is valuable in various fields, including medicinal chemistry, materials science, and chemical biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid typically involves the reaction of 2-aminopyridine with boronic acid derivatives. One common method is the reaction of 2-aminopyridine with pinacol boronate ester under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction conditions are typically mild, with temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods often use continuous flow reactors to ensure consistent product quality and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.

    Solvents: Organic solvents like toluene, ethanol, or dimethyl sulfoxide (DMSO) are commonly used.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of [6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound interacts with palladium catalysts to form palladium-boron complexes, which facilitate the transfer of the boronic acid group to the aryl or vinyl halide. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of carbon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Aminopyrimidine-5-boronic acid pinacol ester
  • 2-Hydroxypyrimidine-5-boronic acid pinacol ester
  • 2-Acetamidopyrimidine-5-boronic acid pinacol ester

Uniqueness

[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its methoxycarbonylamino group enhances its solubility and stability, making it a valuable compound in various synthetic applications .

Biologische Aktivität

[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid, also known by its chemical identifier CID 57473782, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a pyridine ring and a boronic acid functional group, which are known to impart unique properties conducive to various biological interactions.

  • Molecular Formula : C₇H₉BN₂O₄
  • Molecular Weight : 181.97 g/mol
  • Structure : The compound features a pyridine ring substituted with a methoxycarbonylamino group and a boronic acid moiety, which is crucial for its biological activity.

Boronic acids are known to interact with diols and amino groups, facilitating their role in enzyme inhibition and molecular recognition processes. The specific mechanism of this compound involves:

  • Proteasome Inhibition : Similar to other boronic acids, it may inhibit proteasome activity, leading to the accumulation of regulatory proteins and apoptosis in cancer cells .
  • Antimicrobial Activity : Boronic acids have shown potential as antibacterial agents by disrupting bacterial cell wall synthesis and function .

Anticancer Activity

Research indicates that boronic acid derivatives can act as proteasome inhibitors, which are significant in cancer therapy. For instance:

  • A study highlighted the compound's ability to inhibit cell cycle progression at the G2/M phase in U266 cells, suggesting its potential as an anticancer agent .
  • In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, indicating its role in inducing apoptosis .

Antibacterial Activity

The compound has been evaluated for its antibacterial properties:

  • It has shown effectiveness against Gram-negative bacteria, particularly Pseudomonas aeruginosa, which is notorious for causing nosocomial infections. The mechanism involves the inhibition of biofilm formation, enhancing its therapeutic potential in treating resistant infections .

Antiviral Activity

Some studies suggest that boronic acids can also exhibit antiviral properties:

  • These compounds have been explored for their ability to inhibit viral replication through mechanisms involving interference with viral enzymes or host cell interactions .

Case Studies and Research Findings

StudyFindings
Inhibition of ProteasomeDemonstrated significant G2/M phase arrest in U266 cells with IC50 values indicating strong cytotoxicity .
Antimicrobial EfficacyShowed inhibition of biofilm formation in Pseudomonas aeruginosa, highlighting its potential as an antibacterial agent .
Antiviral PotentialPreliminary data suggest effectiveness against certain viruses through enzyme inhibition mechanisms .

Eigenschaften

IUPAC Name

[6-(methoxycarbonylamino)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BN2O4/c1-14-7(11)10-6-3-2-5(4-9-6)8(12)13/h2-4,12-13H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYJOFVINFDIFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)NC(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.